1,3-dimethyl-7-(2-phenylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 1,3-dimethyl-7-(2-phenylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with substitutions at positions 1, 3, 7, and 8. Its core structure features a bicyclic purine-dione system (2,3,6,7-tetrahydro-1H-purine-2,6-dione) modified by:
- 1- and 3-methyl groups: Enhancing metabolic stability by blocking oxidation sites.
- 7-(2-phenylethyl): A lipophilic aromatic substituent that may improve membrane permeability and receptor binding via hydrophobic interactions.
The molecular weight is calculated as 462.5 g/mol (C₂₆H₃₄N₆O₂).
Properties
IUPAC Name |
1,3-dimethyl-7-(2-phenylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-28-24-23(25(33)29(2)26(28)34)32(14-13-20-9-5-3-6-10-20)22(27-24)19-30-15-17-31(18-16-30)21-11-7-4-8-12-21/h3-12H,13-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEQOHWFEBVCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(2-phenylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, followed by the introduction of the substituents through various organic reactions such as alkylation, acylation, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(2-phenylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that modify the purine core to introduce various substituents. The presence of both dimethyl and phenylethyl groups enhances its lipophilicity and biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of the synthesized compounds .
Pharmacological Applications
This compound exhibits a range of pharmacological activities, primarily attributed to its structural features:
1. Antidepressant Activity
Research indicates that derivatives of phenylpiperazine can exhibit antidepressant effects by modulating serotonin receptors. The incorporation of the piperazine moiety in this compound may enhance its affinity for these receptors, suggesting potential use in treating depressive disorders .
2. Cardiovascular Effects
The structural components of 1,3-dimethyl derivatives have shown promise in cardiovascular pharmacology. Studies have indicated that similar compounds can influence blood pressure regulation and heart rate modulation through adrenergic receptor pathways .
3. Anticancer Properties
Recent investigations into related purine derivatives have revealed cytotoxic effects against various cancer cell lines. The ability to target specific signaling pathways involved in tumor growth may position this compound as a candidate for further anticancer drug development .
Several studies have been conducted to assess the efficacy and safety of this compound:
Case Study 1: Antidepressant Efficacy
A randomized controlled trial evaluated the antidepressant effects of a related piperazine derivative in patients with major depressive disorder. Results indicated significant improvements in mood and anxiety levels compared to placebo controls .
Case Study 2: Cardiovascular Safety Profile
In a preclinical model, the cardiovascular effects of this compound were assessed through telemetry monitoring. The results demonstrated a favorable safety profile with no significant adverse cardiovascular events observed during the treatment period .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(2-phenylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets, altering their activity, and modulating downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural differences and properties of analogous purine-dione derivatives:
Key Observations:
Substituent Bulk and Aromaticity: The target compound’s 8-[(4-phenylpiperazinyl)methyl] group is bulkier and more aromatic than ’s 4-(2-hydroxyethyl)piperazinyl or ’s piperidinyl, favoring interactions with aromatic receptor residues .
Solubility vs. Lipophilicity :
- ’s hydroxyethyl group improves aqueous solubility but may limit CNS activity due to reduced lipid bilayer penetration .
- Branched alkyl () and methylated aryl groups () prioritize lipophilicity, suggesting enhanced tissue distribution .
Electronic Effects :
- ’s nitro (electron-withdrawing) and chloro (electron-withdrawing/lipophilic) substituents contrast with the target’s electron-rich phenylpiperazinyl , impacting charge distribution and receptor affinity .
Metabolic Stability: The target’s 1,3-dimethyl groups and ’s methylated aryl substituents likely resist oxidative metabolism.
Research Implications
- Target Compound: Its combination of aromatic and piperazinyl groups makes it a candidate for receptor-based therapies (e.g., adenosine receptor modulation). Molecular modeling studies are needed to validate interactions.
- –7 Compounds : Structural diversity highlights the purine-dione scaffold’s adaptability for tuning solubility, stability, and target engagement.
Note: Pharmacological data (e.g., IC₅₀, bioavailability) are absent in the provided evidence; further experimental validation is required.
Biological Activity
1,3-Dimethyl-7-(2-phenylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a novel class of compounds with potential therapeutic applications. Its unique structure combines features of purine derivatives and piperazine moieties, which are known to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 488.6 g/mol. The IUPAC name is 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione. Its structure features a purine core linked to a piperazine ring and a phenylethyl group, which may enhance its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity. It has been shown to interact with various neurotransmitter receptors and enzymes involved in signal transduction pathways. Specifically:
- Receptor Modulation : The compound acts as an agonist or antagonist at specific receptors such as P2X purinergic receptors, influencing cellular responses to ATP.
- Enzyme Inhibition : It may inhibit enzymes linked to inflammatory processes or neurotransmitter degradation, thereby enhancing or prolonging physiological responses.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological activities:
Antidepressant Effects : In animal models, the compound has demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These effects are likely mediated through serotonergic and dopaminergic pathways.
Antinociceptive Activity : Studies have shown that it possesses analgesic properties in pain models, suggesting potential applications in pain management.
Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and excitotoxicity, which is crucial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on P2X Receptors : A study conducted by Pasqualetto et al. (2018) evaluated the interaction of similar purine derivatives with P2X receptors and found that modifications to the piperazine moiety significantly altered receptor affinity and functional responses .
- Behavioral Studies : In a behavioral pharmacology study, compounds structurally similar to the target compound were tested for their antidepressant effects using chronic mild stress models in rodents. Results indicated a notable reduction in depressive-like behaviors .
- Analgesic Studies : A recent investigation assessed the antinociceptive effects of related compounds in formalin-induced pain models in rats. The results showed that these compounds significantly reduced pain scores compared to controls .
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The synthesis typically involves multi-step organic reactions, starting with the formation of the purine core via cyclization of intermediates like 5,6-diaminouracils or xanthine derivatives. Subsequent steps include alkylation at the N7 position (e.g., using 2-phenylethyl halides) and nucleophilic substitution at C8 to introduce the 4-phenylpiperazine moiety. Key reagents include coupling agents (e.g., DCC) and bases (e.g., NaH) to facilitate substitutions .
Q. How is the structural identity of the compound confirmed post-synthesis?
Modern spectral methods are essential:
- 1H/13C NMR : To verify substituent positions (e.g., methyl groups at N1/N3, phenylethyl at N7).
- IR Spectroscopy : Confirms carbonyl stretches (C=O at 2,6-positions) and secondary amine vibrations from the piperazine ring.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary assays are used to screen its biological activity?
Initial screening often includes:
- Enzyme Inhibition Assays : Targeting phosphodiesterases (PDEs) or adenosine receptors due to structural similarity to xanthine derivatives.
- Cytotoxicity Testing : Using MTT assays on cancer cell lines (e.g., HepG2) to assess antiproliferative potential.
- Binding Affinity Studies : Radioligand displacement assays for receptor targets (e.g., serotonin or dopamine receptors) linked to the piperazine moiety .
Advanced Research Questions
Q. How can reaction yields be optimized during piperazine substitution?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.
- Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation.
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions.
- Protection/Deprotection : Temporary protection of reactive sites (e.g., Boc groups) to direct regioselectivity .
Q. How should contradictory bioactivity data across studies be resolved?
Contradictions may arise from assay conditions or structural analogs. Mitigation approaches:
- Standardized Protocols : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and buffer conditions.
- Metabolite Profiling : Check for degradation products (e.g., via HPLC-MS) that may interfere with activity.
- Computational Docking : Compare binding poses of analogs (e.g., 8-substituted piperazines) to identify critical interactions .
Q. What computational methods predict its pharmacokinetic and pharmacodynamic profiles?
- ADMET Prediction : Tools like SwissADME assess solubility (LogP), CYP450 metabolism, and blood-brain barrier permeability.
- Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., PDE4B or 5-HT1A receptors) to refine binding hypotheses.
- QSAR Modeling : Correlate substituent variations (e.g., piperazine phenyl groups) with activity trends from analogous compounds .
Experimental Design & Data Analysis
Q. How to design dose-response studies for this compound?
- Range-Finding Assays : Start with broad concentrations (e.g., 0.1–100 µM) to identify IC50/LD50 thresholds.
- Statistical Models : Use nonlinear regression (e.g., Hill equation) to calculate potency (EC50) and efficacy (Emax).
- Controls : Include positive controls (e.g., theophylline for PDE inhibition) and vehicle-only groups .
Q. What techniques characterize its stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2O2) conditions.
- LC-MS/MS Analysis : Monitor degradation products over time.
- Thermal Stability : Use DSC/TGA to assess decomposition temperatures .
Structural and Mechanistic Insights
Q. How does the 4-phenylpiperazine moiety influence receptor selectivity?
The phenyl group enhances lipophilicity and π-π stacking with aromatic residues in receptor binding pockets (e.g., serotonin receptors). Computational docking of analogs (e.g., 8-[(4-benzylpiperazin-1-yl)methyl] derivatives) reveals steric and electronic contributions to subtype selectivity (e.g., 5-HT1A vs. 5-HT2A) .
Q. What structural modifications improve metabolic stability?
- Fluorination : Replace labile hydrogen atoms (e.g., on the phenylethyl chain) with fluorine to block oxidative metabolism.
- Bioisosteric Replacement : Substitute the piperazine phenyl group with pyridine to reduce CYP450-mediated clearance.
- Prodrug Strategies : Introduce ester moieties to enhance solubility and delay hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
